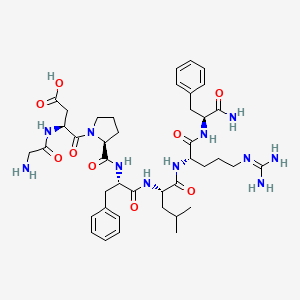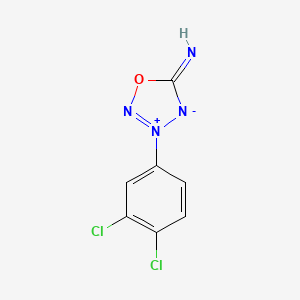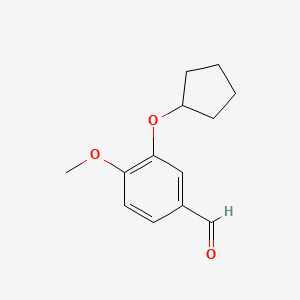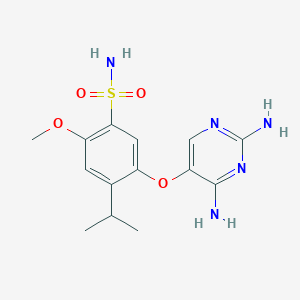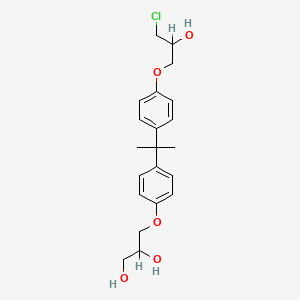
EPI-001
Overview
Description
EPI-001 is a nonsteroidal antiandrogen compound that acts as an antagonist of the androgen receptor. It is the first inhibitor of the androgen receptor amino-terminal domain. This compound and its stereoisomers were discovered by Marianne Sadar and Raymond Andersen. This compound is particularly significant in the treatment of castration-resistant prostate cancer, as it targets a different domain of the androgen receptor compared to conventional antiandrogens .
Mechanism of Action
EPI-001, also known as Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether or EPI 001, is a compound that has shown promising results in the treatment of castration-resistant prostate cancer (CRPC) . This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Target of Action
This compound primarily targets the androgen receptor (AR) . More specifically, it is the first inhibitor of the androgen receptor amino-terminal domain (AR NTD) . The AR NTD is essential for AR activity . This compound binds to the activation function-1 (AF-1) region in the NTD of the AR .
Mode of Action
This compound acts by binding covalently to the NTD of the AR and blocking protein-protein interactions required for transcriptional activity of the AR and its splice variants . This is different from all currently-used antiandrogens, which bind to the C-terminal ligand-binding domain (LBD) of the AR and competitively block binding and activation of the receptor by androgens .
Biochemical Pathways
This compound’s action results in the inhibition of transcriptional activation units (TAUs) 1 and 5 of the AR NTD . This leads to reduced AR expression . It also has a secondary mechanism of action associated with AR inhibition, which is the selective modulation of peroxisome proliferator-activated receptor-gamma (PPARγ) .
Pharmacokinetics
It is known that this compound has suboptimal pharmacokinetics
Result of Action
This compound inhibits the growth of AR-positive and AR-negative prostate cancer (PCa) cell lines . The highest sensitivity is observed in LNCaP cells . It also reduces the growth of CRPC xenografts .
Biochemical Analysis
Biochemical Properties
This interaction is key for the ability of prostate cells to proliferate in the absence of androgens . Specifically, EPI-001 blocks AR interactions with CREB-binding protein, RAP74, and between the NTD and C-terminal domain (termed N/C interaction) required for antiparallel dimer formation of AR .
Cellular Effects
This compound has been shown to have inhibitory effects on AR in prostate cancer (PCa) cell lines and tissues . It results in inhibition of transcriptional activation units (TAUs) 1 and 5 of the AR NTD, and reduced AR expression . This compound inhibited growth of AR-positive and AR-negative PCa cell lines, with the highest sensitivity observed in LNCaP cells .
Molecular Mechanism
This compound acts by binding covalently to the N-terminal domain (NTD) of the AR and blocking protein-protein interactions required for transcriptional activity of the AR and its splice variants . This is different from all currently-used antiandrogens, which bind to the C-terminal ligand-binding domain (LBD) of the AR and competitively block binding and activation of the receptor by androgens .
Temporal Effects in Laboratory Settings
It is known that this compound has general thiol alkylating activity, which suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that this compound has been shown to reduce the growth of CRPC xenografts , suggesting that it may have dose-dependent effects in vivo.
Metabolic Pathways
It is known that this compound has general thiol alkylating activity , which suggests that it may interact with enzymes or cofactors that contain thiol groups.
Transport and Distribution
Given its mechanism of action, it is likely that this compound is transported to the nucleus where it interacts with the androgen receptor .
Subcellular Localization
This compound binds to the activation function-1 (AF-1) region in the NTD of the AR This suggests that this compound is localized to the nucleus where it interacts with the androgen receptor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EPI-001 involves multiple steps, including the preparation of its stereoisomers. The synthetic route typically involves the reaction of 3-chloro-2-hydroxypropyl phenyl ether with various reagents to form the desired product. Detailed experimental procedures include the use of nuclear magnetic resonance spectroscopy to monitor the synthesis and confirm the structure of the compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the synthesis likely involves scaling up the laboratory procedures with appropriate modifications to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
EPI-001 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl and chloro groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while substitution reactions can result in the replacement of the chloro group with other functional groups.
Scientific Research Applications
EPI-001 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study the interactions of small molecules with the androgen receptor.
Biology: The compound is used to investigate the role of the androgen receptor in cellular processes and gene regulation.
Medicine: this compound is being explored as a therapeutic agent for the treatment of castration-resistant prostate cancer.
Industry: The compound’s unique mechanism of action makes it a valuable tool for developing new antiandrogen therapies.
Comparison with Similar Compounds
EPI-001 is unique compared to other antiandrogens due to its mechanism of action. While conventional antiandrogens like flutamide, nilutamide, bicalutamide, and enzalutamide bind to the C-terminal ligand-binding domain of the androgen receptor, this compound targets the N-terminal domain. This distinction makes this compound effective against androgen receptor splice variants that lack the ligand-binding domain, which are often associated with castration-resistant prostate cancer .
Similar Compounds
These compounds, unlike this compound, bind to the C-terminal ligand-binding domain of the androgen receptor and competitively block the binding and activation of the receptor by androgens .
Properties
IUPAC Name |
3-[4-[2-[4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClO5/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,23-25H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTYUHNZRYZEEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400170 | |
| Record name | EPI 001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227947-06-0 | |
| Record name | 3-[4-[1-[4-(3-Chloro-2-hydroxypropoxy)phenyl]-1-methylethyl]phenoxy]-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227947-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EPI 001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPI-001 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9PRH4DC8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


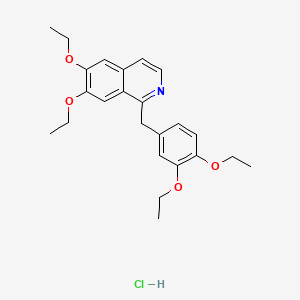
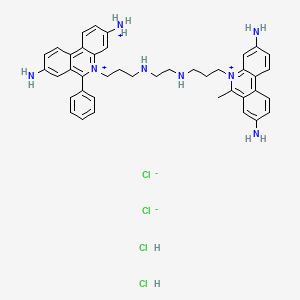
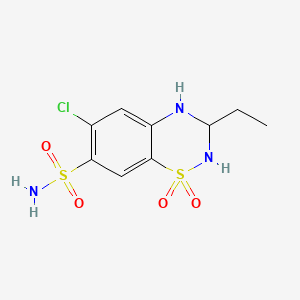
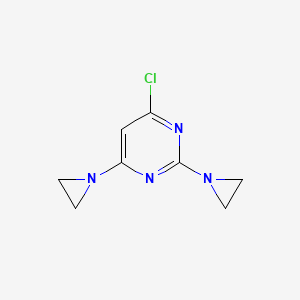
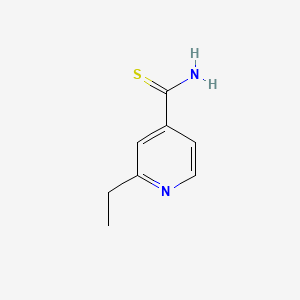
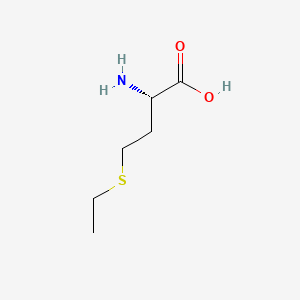
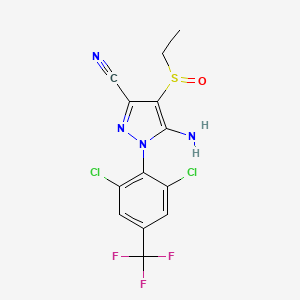
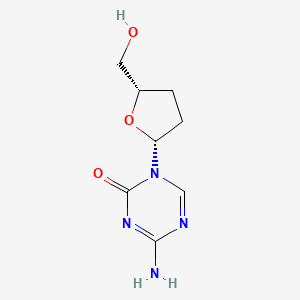
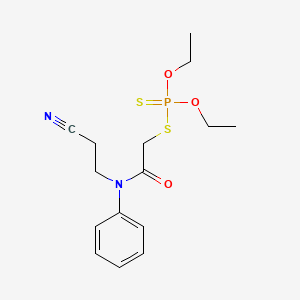
![4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1671412.png)
